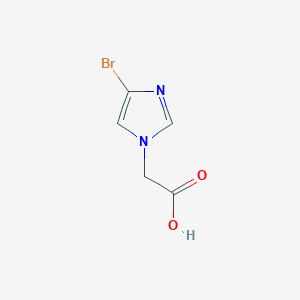![molecular formula C23H20N4 B2669191 11-(Benzylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile CAS No. 459791-95-8](/img/structure/B2669191.png)
11-(Benzylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “11-(Benzylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile” is a complex organic molecule. It is related to the isoquinoline family of compounds . Isoquinoline is a heterocyclic aromatic organic compound, and it’s a structural isomer of quinoline . The isoquinoline ring is found in many naturally occurring alkaloids .
Synthesis Analysis
The synthesis of isoquinoline derivatives, which this compound is a part of, has been a subject of extensive research . Classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield have been developed . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It contains a benzimidazo[1,2-b]isoquinoline core, which is a type of isoquinoline . Isoquinoline is a benzopyridine, which is composed of a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
The chemical reactions involving isoquinoline derivatives have been studied extensively . These compounds exhibit fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . The reactivity of these compounds can depend on the substitution on the heterocyclic pyridine ring .Aplicaciones Científicas De Investigación
Thermodynamic Stability and Electron Efficiency
The study by Samani and Hashemianzadeh (2019) explores the solvent effect on the thermodynamic stability and electron efficiency of MZ-341 dye, a compound with structural similarities to the queried chemical. This research is significant for dye-sensitized solar cells (DSSCs), indicating that solvent choice impacts the dye's performance due to changes in solvation free energy and charge transfer properties (Samani & Hashemianzadeh, 2019).
Nonlinear Optical Properties
Research on benzimidazobenzophenanthroline type ladder polymers, including BBL and BBB, by Lindle et al. (1990), highlights the significant third-order optical susceptibilities of these compounds. This discovery is crucial for developing materials with enhanced optical properties, demonstrating the potential of benzimidazoisoquinoline derivatives in photonic applications (Lindle et al., 1990).
Fluorescent Labeling Reagent for Carnitine
Nakaya et al. (2001) synthesized 4-(2-Aminoethylamino)-7H-benz[de]benzimidazo[2,1-a]isoquinoline-7-one as a highly sensitive fluorescent labeling reagent for carnitine. This compound exhibits strong fluorescence, making it a valuable tool for carnitine detection in biological samples, illustrating the versatility of benzimidazoisoquinoline derivatives in bioanalytical chemistry (Nakaya et al., 2001).
Synthesis and Reactivity
The work of Pratap et al. (2007) on an unusual synthesis of tetrahydrobenzo[f]isoquinolines showcases the chemical reactivity and potential for creating diverse isoquinoline derivatives. This synthesis method offers a novel approach to generating structurally complex molecules, potentially useful in developing new pharmaceuticals and materials (Pratap et al., 2007).
Direcciones Futuras
Propiedades
IUPAC Name |
11-(benzylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4/c24-14-19-17-10-4-5-11-18(17)22(25-15-16-8-2-1-3-9-16)27-21-13-7-6-12-20(21)26-23(19)27/h1-3,6-9,12-13,25H,4-5,10-11,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVUOYGLJDNIMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(N3C4=CC=CC=C4N=C3C(=C2C1)C#N)NCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Phenyl-2-[1-(2-pyrazol-1-ylacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2669114.png)
![5-[(4-Ethoxyphenyl)amino]-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2669115.png)

![2-[(2,4-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B2669120.png)
![(E)-2-((4-methylbenzyl)amino)-3-(((4-methylbenzyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2669121.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2669124.png)
![N-cyclohexyl-N-methyl-2-[2-oxo-5-(pyrrolidin-1-ylcarbonyl)-1,3-benzoxazol-3(2H)-yl]acetamide](/img/structure/B2669127.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2669129.png)
![N-(2,6-dimethylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2669131.png)
